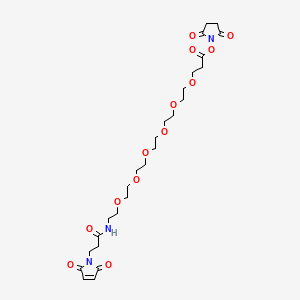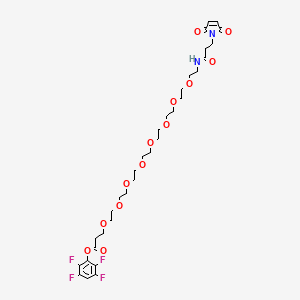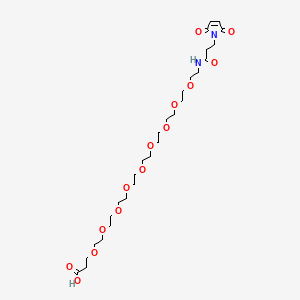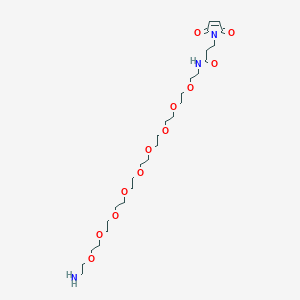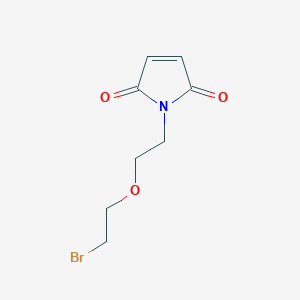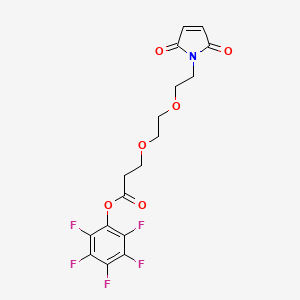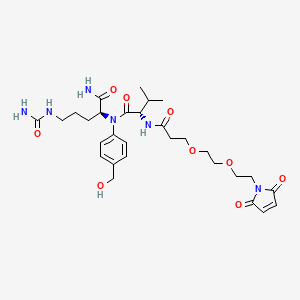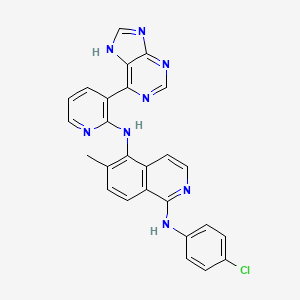
B-Raf 抑制剂 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MDK0403, also known as B-Raf inhibitor 1, is a potent and selective B-Raf inhibitor with cell IC₅₀s of 0.31 µM and 2 nM for A375 proliferation and A375 p-ERK respectively. MDK0403 has CAS#1093100-40-03. The last 4 digit of CAS# was used for name for the convenience of scientific communication.
科学研究应用
BRAFV600E 突变实体瘤的治疗
美国食品药品监督管理局 (FDA) 批准了 BRAF 抑制剂达拉菲尼联合 MEK 抑制剂曲美替尼,用于治疗患有不可切除或转移性 BRAFV600E 突变实体瘤的成人和儿童患者(≥6 岁) {svg_1}.
克服 RAF 抑制剂耐药性
BRAF 抑制剂耐药性很常见,表现为 ERK 信号传导的快速重新激活,这是由于负反馈机制的解除,导致 RTK 信号传导的适应性(重新)激活、RAS 激活和 RAF 二聚化 {svg_2}.
BRAF 突变甲状腺癌的治疗
B-Raf 抑制剂 (BRAFi) 对 BRAF 突变的乳头状 (PTC) 和未分化 (ATC) 甲状腺癌有效 {svg_3}. 用 BRAFi 和双氯芬酸联合靶向代谢途径可以抑制糖酵解表型,并协同降低肿瘤细胞的活力 {svg_4}.
BRAF 突变黑色素瘤的治疗
BRAF 抑制剂维莫非尼、达拉菲尼和恩可拉菲尼用于治疗患有 BRAF 突变黑色素瘤的患者 {svg_5}. 它们选择性地靶向 BRAF 激酶,从而干扰调节黑色素瘤细胞增殖和存活的丝裂原活化蛋白激酶 (MAPK) 信号通路 {svg_6}.
与 MEK 抑制剂联合
将 BRAF 抑制剂与 MEK 抑制剂联合的治疗干预措施已显示出令人鼓舞的结果,临床结果得到改善,毒性降低 {svg_7}.
克服黑色素瘤的治疗耐药性
作用机制
Target of Action
B-Raf inhibitor 1 primarily targets the B-Raf protein, a key signaling molecule in the mitogen-activated protein kinase (MAPK) signaling pathway . This protein plays a crucial role in regulating cell growth, differentiation, and survival . The most common mutation in B-Raf is V600E, which results in a constitutively activated B-Raf protein .
Mode of Action
B-Raf inhibitor 1 is a competitive inhibitor of the mutated species of B-Raf, especially potent against the BRAF V600E mutation . It binds to the kinase domain of B-Raf, inhibiting its activity and blocking downstream processes . This inhibition disrupts the MAPK signaling pathway, which can inhibit tumor growth and eventually trigger apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by B-Raf inhibitor 1 is the RAS/MAPK pathway . When B-Raf is inhibited, the downstream signaling through this pathway is disrupted. This disruption can lead to decreased cellular proliferation and increased apoptosis, particularly in cells with the BRAF V600E mutation .
Pharmacokinetics
In a first-in-human, phase 1a/1b, open-label, dose-escalation and expansion study, B-Raf inhibitor 1 showed generally dose-proportional increases in exposure . The maximum tolerated dose was established as 40 mg/d . The drug had a long terminal half-life and showed an average accumulation in exposure at steady-state .
Result of Action
The molecular effect of B-Raf inhibitor 1 is the inhibition of the B-Raf protein, leading to disruption of the MAPK signaling pathway . On a cellular level, this can result in decreased cell proliferation and increased apoptosis, particularly in tumor cells with the BRAF V600E mutation . This can lead to a reduction in tumor growth .
Action Environment
The efficacy and stability of B-Raf inhibitor 1 can be influenced by various environmental factors. For instance, the presence of other mutations in the tumor can impact the drug’s effectiveness . Additionally, the development of resistance to B-Raf inhibitors is a significant challenge, often resulting from the reactivation of the MAPK pathway or the emergence of secondary mutations . Therefore, combination therapies are often necessary to overcome resistance mechanisms .
生化分析
Biochemical Properties
B-Raf Inhibitor 1 interacts with the B-Raf protein, which is a serine/threonine protein kinase . This interaction is crucial in the MAPK signaling pathway . An important V600E mutation in B-Raf can cause constitutive B-Raf activation .
Cellular Effects
B-Raf Inhibitor 1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, B-Raf Inhibitor 1 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of B-Raf Inhibitor 1 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of B-Raf Inhibitor 1 vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
B-Raf Inhibitor 1 is involved in the MAPK signaling pathway . It interacts with enzymes and cofactors in this pathway, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
B-Raf Inhibitor 1 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of B-Raf Inhibitor 1 and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN8/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVYYGGCHJGEFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
